[(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
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Overview
Description
[(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring, a phenyl group, and a tetrazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves the reaction of 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. The reaction is carried out using potassium or sodium hexamethyldisilazide as a base and 1,2-dimethoxyethane as a solvent . This method provides good yields and stereoselectivity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or furan rings can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
[(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of [(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide: This compound has a similar structure but differs in the length of the carbon chain.
N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide: This compound features a fluorine atom on the phenyl ring, which can alter its chemical properties
Uniqueness
[(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE stands out due to its combination of a furan ring, a phenyl group, and a tetrazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17N5OS |
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Molecular Weight |
315.4g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C15H17N5OS/c1-2-6-13(7-3-1)20-15(17-18-19-20)22-11-5-9-16-12-14-8-4-10-21-14/h1-4,6-8,10,16H,5,9,11-12H2 |
InChI Key |
LCPOGMWZLUHUCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CO3 |
Origin of Product |
United States |
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